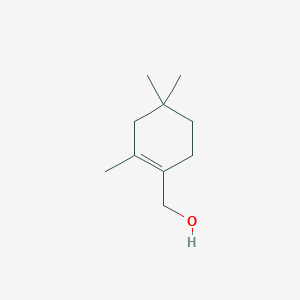

1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- (1-CHMT) is a cyclohexene derivative that is used in a variety of scientific research applications. It is a colorless, water-soluble liquid with a sweet, pungent odor, and is a common intermediate in the synthesis of many compounds. It is an important compound in the field of organic chemistry and has been used in a variety of research applications.

科学的研究の応用

Synthesis of Jet Fuel Range Cycloalkane

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- (1,1,3-trimethyl-cyclohexane), synthesized via coupling aqueous phase reforming of glycerol and hydrodeoxygenation of isophorone, shows potential in jet fuel applications. This process yields high carbon content cycloalkanes, which can be blended with conventional jet fuels to enhance their volumetric heat values (Tang et al., 2017).

Oxidative Aromatization in Alcohol

2-Cyclohexen-1-one derivatives, related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, undergo oxidative aromatization with iodine–cerium(IV) ammonium nitrate in alcohols. This method is also applicable for oxidative rearrangement of isophorone (Horiuchi et al., 1991).

Methanol as a Hydrogen Donor

In the presence of specific catalysts, methanol acts as a hydrogen donor, reducing ketones to alcohols. Cyclohexanone, closely related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, is reduced to cyclohexanol under these conditions (Smith & Maitlis, 1985).

Photochemical Nucleophile–Olefin Combination

A study on the photochemical combination of methanol and cyclohexene, a compound similar to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, results in the formation of specific adducts. This reaction is enhanced by the addition of salts like magnesium perchlorate (Arnold & Snow, 1988).

Synthesis of Substituted Benzenes

A novel synthesis method from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, a compound structurally related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, produces (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes. This demonstrates the potential of such compounds in complex organic syntheses (Das et al., 2009).

Alkene Oxidation by Mercuric Salts

Research on the oxidation of alkenes like cyclohexene by mercuric salts, relevant to the study of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, provides insights into the reaction intermediates and products. This research expands understanding of oxidation reactions in organic chemistry (Shearer & Wright, 1955).

Safety and Hazards

“1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling . It is also advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

特性

IUPAC Name |

(2,4,4-trimethylcyclohexen-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZXZBCIHICFGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447560 |

Source

|

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103985-40-6 |

Source

|

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)